S1PR1-MO-1

Description

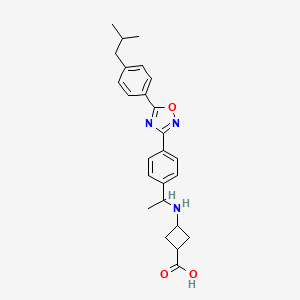

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29N3O3 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

3-[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethylamino]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C25H29N3O3/c1-15(2)12-17-4-6-20(7-5-17)24-27-23(28-31-24)19-10-8-18(9-11-19)16(3)26-22-13-21(14-22)25(29)30/h4-11,15-16,21-22,26H,12-14H2,1-3H3,(H,29,30) |

InChI Key |

JRZJZOSWCNBQFS-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-462991; PF462991; PF 462991; PF-991; PF991; PF 991. |

Origin of Product |

United States |

Foundational & Exploratory

S1PR1-MO-1 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of S1PR1-MO-1

Introduction

The sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating critical physiological processes, most notably immune cell trafficking and vascular homeostasis.[1] It is activated by its endogenous ligand, sphingosine-1-phosphate (S1P), a bioactive lipid mediator found in high concentrations in blood and lymph.[1] The S1P gradient between the circulation and lymphoid tissues is fundamental for guiding the egress of lymphocytes from lymph nodes.[1] Disruption of this signaling axis is a key therapeutic strategy for autoimmune diseases like multiple sclerosis.

This technical guide focuses on the mechanism of action of this compound, a specific modulator of S1PR1. Unlike typical small-molecule agonists or antagonists that interact directly with the receptor protein, this compound is a morpholino-based oligomer designed to inhibit the expression of the S1PR1 gene itself.[2] This document will detail the core antisense mechanism of this compound, explain the downstream consequences of S1PR1 knockdown on cellular signaling, provide a comparative analysis with small-molecule modulators, and present detailed protocols for key experiments used to study this pathway.

Section 1: The S1PR1 Signaling Axis

S1PR1, like other GPCRs, transduces extracellular signals into intracellular responses by activating heterotrimeric G proteins and other effector proteins.[1] Upon binding S1P, S1PR1 undergoes a conformational change that facilitates the activation of two primary signaling pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.

1.1 G-protein Dependent Signaling S1PR1 couples exclusively to the Gαi/o family of inhibitory G proteins. Activation leads to the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream cascades:

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit: Activates multiple effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival, and the small GTPase Rac, which is crucial for cell migration and cytoskeletal rearrangement.

1.2 β-Arrestin Dependent Signaling and Receptor Internalization Ligand binding also triggers the phosphorylation of the S1PR1 C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylated tail serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin performs two key functions:

-

Desensitization: It sterically hinders further G-protein coupling, terminating the primary signal.

-

Scaffolding: It acts as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK/ERK) cascade, initiating a second wave of G-protein-independent signaling. Furthermore, β-arrestin links the receptor to the endocytic machinery, primarily through clathrin, leading to receptor internalization into endosomes. The fate of the internalized receptor—either recycling back to the plasma membrane or degradation—is a critical determinant of the long-term cellular response.

Section 2: this compound Mechanism of Action

This compound is a morpholino phosphorodiamidate oligomer, or "morpholino". This class of molecules functions as antisense agents, which are distinct from traditional receptor modulators. Instead of binding to the S1PR1 protein, this compound is designed to bind to the messenger RNA (mRNA) transcript of the S1PR1 gene.

The core mechanism involves steric hindrance. By binding to a specific, complementary sequence on the S1PR1 mRNA, the morpholino physically blocks the cellular machinery responsible for translating the mRNA into protein. This prevents the synthesis of new S1PR1 protein without degrading the mRNA itself. The result is a transient and dose-dependent "knockdown" of S1PR1 protein expression in the target cell.

The primary functional consequence of this compound action is the reduction in the total cellular pool of S1PR1 receptors. This leads to a diminished capacity of the cell to respond to the endogenous S1P ligand, effectively dampening the entire S1PR1 signaling cascade. This mechanism is particularly useful as a research tool for investigating the specific functions of S1PR1 signaling in various biological contexts.

Section 3: Comparative Pharmacology of Small-Molecule S1PR1 Modulators

While this compound reduces receptor expression, small-molecule modulators alter receptor function through direct binding. They are broadly classified based on their effects on G-protein and β-arrestin pathways, a concept known as biased agonism.

3.1 Functional Antagonists (e.g., Fingolimod-Phosphate, Ponesimod) These compounds are technically agonists at S1PR1, meaning they activate the receptor. However, they induce robust β-arrestin recruitment, leading to profound and sustained receptor internalization and subsequent degradation. This removes the receptor from the cell surface, rendering the cell unresponsive to the endogenous S1P gradient. This "functional antagonism" is the therapeutic mechanism behind the lymphopenia induced by drugs like fingolimod.

3.2 Biased Agonists Biased agonists selectively engage one signaling pathway over another.

-

β-Arrestin-Biased Agonists: These compounds, like the experimental modulator D3-2, show much higher potency for β-arrestin recruitment than for G-protein activation. This profile strongly favors receptor internalization and functional antagonism.

-

G-Protein-Biased Agonists: Conversely, molecules like SAR247799 preferentially activate G-protein signaling with minimal β-arrestin recruitment and receptor internalization. This allows for sustained G-protein-mediated signaling (e.g., promoting endothelial barrier protection) without causing the receptor desensitization and lymphopenia associated with functional antagonists.

Quantitative Data Summary

The following tables summarize key quantitative parameters for several well-characterized small-molecule S1PR1 modulators. Potency is typically measured as the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

Table 1: Potency (EC₅₀, nM) of S1PR1 Modulators in Functional Assays

| Compound | Gαi Activation (GTPγS) | β-Arrestin Recruitment | Receptor Internalization (pEC₅₀) | Primary Bias | Reference(s) |

|---|---|---|---|---|---|

| Ponesimod | 1.1 | 1.5 | - | Balanced | |

| FTY720-P | Similar to S1P | 0.4 | 9.15 | β-Arrestin | |

| Siponimod | - | 0.4 (S1PR1), 0.98 (S1PR5) | - | Balanced | |

| SAR247799 | 12.6 - 493 | - | - | G-Protein |

| D3-2 | 167 | 0.9 | - | β-Arrestin (180-fold) | |

pEC₅₀ is the negative logarithm of the EC₅₀ value.

Table 2: Receptor Selectivity and Efficacy of FTY720-P

| Parameter | S1PR1 | S1PR3 | S1PR4 | S1PR5 | Reference(s) |

|---|---|---|---|---|---|

| β-Arrestin EC₅₀ (nM) | 0.4 | 54 | 26 | 1.8 |

| β-Arrestin Efficacy | 132% of S1P | 29% of S1P | - | - | |

Section 4: Key Experimental Protocols

Studying the mechanism of S1PR1 modulators requires specific biochemical and cell-based assays. Below are detailed protocols for three fundamental experiments.

4.1 Protocol: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Principle: In the resting state, Gα is bound to GDP. Agonist-activated GPCRs catalyze the exchange of GDP for GTP. Using radiolabeled [³⁵S]GTPγS allows for the quantification of this exchange as a direct measure of G-protein activation.

-

Materials:

-

Cell membranes from cells overexpressing S1PR1.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine 5'-diphosphate (GDP).

-

Test compounds (agonists, antagonists).

-

Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).

-

96-well microplates.

-

-

Procedure:

-

Membrane Preparation: Prepare membranes from cells expressing S1PR1 using standard homogenization and centrifugation techniques. Determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: To each well of a 96-well plate, add in order:

-

150 µL of Assay Buffer containing 0.1% BSA, saponin (30 µg/mL), S1PR1 membranes (10-20 µg protein), GDP (5-10 µM), and SPA beads (2.5 mg/mL).

-

50 µL of test compound at various concentrations (or vehicle control).

-

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation to allow compounds to bind to the receptor.

-

Initiate Reaction: Add 50 µL of [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate for 60 minutes at 30°C to allow for nucleotide exchange.

-

Signal Detection: Centrifuge the plates briefly to settle the beads. Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of [³⁵S]GTPγS bound to the G-proteins captured by the beads.

-

Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

-

4.2 Protocol: β-Arrestin Recruitment Assay (PathHunter® Technology)

This assay quantifies ligand-induced β-arrestin recruitment to the receptor using an enzyme fragment complementation (EFC) system.

-

Principle: The S1PR1 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. When the agonist induces β-arrestin to bind to S1PR1, the two fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Materials:

-

PathHunter® cell line co-expressing S1PR1-ProLink and β-arrestin-EA.

-

Cell plating medium.

-

Assay buffer (e.g., HBSS).

-

Test compounds.

-

PathHunter® Detection Reagent Kit (containing Galacton Star® substrate).

-

White, solid-bottom 96- or 384-well cell culture plates.

-

-

Procedure:

-

Cell Plating: Seed the PathHunter® cells into the microplate at a pre-optimized density and incubate for 24-48 hours to form a monolayer.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Remove the cell culture medium from the wells and add the compound dilutions.

-

Incubation: Incubate the plate for 90 minutes at 37°C in a CO₂ incubator.

-

Signal Development: Prepare the detection reagent according to the manufacturer's protocol. Add the detection reagent to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Signal Detection: Read the chemiluminescence on a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the logarithm of agonist concentration to determine EC₅₀ and Emax.

-

References

An In-depth Technical Guide to Sphingosine-1-Phosphate Receptor 1 (S1PR1) Selectivity

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of Sphingosine-1-Phosphate Receptor 1 (S1PR1) selectivity. It details the pharmacological profiles of key S1PR1 modulators, outlines the experimental protocols used to determine selectivity, and illustrates the critical signaling pathways involved.

Introduction: The Imperative for S1PR1 Selectivity

The sphingosine-1-phosphate (S1P) signaling axis is a critical regulator of numerous physiological processes, most notably immune cell trafficking. This signaling is mediated by a family of five G protein-coupled receptors (GPCRs): S1PR1 through S1PR5. While these receptors share their endogenous ligand, S1P, they exhibit distinct tissue distribution and couple to different G proteins, leading to varied downstream effects.[1]

S1PR1, which couples exclusively to the Gαi/o family of G proteins, is highly expressed on lymphocytes and is pivotal for their egress from secondary lymphoid organs into circulation.[2][3] Modulation of S1PR1 is a clinically validated strategy for treating autoimmune diseases such as multiple sclerosis (MS). By promoting the internalization and degradation of S1PR1 on lymphocytes, modulators act as "functional antagonists," trapping these immune cells in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][2]

The first-generation S1PR modulator, fingolimod (FTY720), is non-selective, acting on S1PR1, S1PR3, S1PR4, and S1PR5. While effective, its action on other S1P receptor subtypes, particularly S1PR3 (which also couples to Gαq and Gα12/13 and is expressed in cardiomyocytes), is associated with adverse effects like bradycardia and hypertension. This has driven the development of second-generation, S1PR1-selective modulators to achieve a more favorable safety profile by minimizing off-target effects. This guide explores the quantitative basis of this selectivity and the methods used to measure it.

S1PR1 Signaling and Mechanism of Action

Activation of S1PR1 by its ligand initiates a cascade of intracellular events. As a Gαi-coupled receptor, its primary signaling pathways inhibit adenylyl cyclase and modulate key effectors involved in cell survival and migration. The therapeutic mechanism of S1PR modulators relies on functional antagonism, a process driven by β-arrestin recruitment.

Gαi-Mediated Signaling Pathway

Upon agonist binding, S1PR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric Gαi protein. The Gαi subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and proceeds to inhibit adenylyl cyclase, reducing intracellular cAMP levels. The dissociated Gβγ subunits can activate other pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival, and the Rac GTPase pathway, which is essential for cytoskeletal rearrangements and cell migration.

Functional Antagonism via β-Arrestin

While S1PR1 modulators are agonists, their therapeutic effect stems from their ability to act as functional antagonists. Agonist binding leads to phosphorylation of the receptor's intracellular tail by G protein-coupled receptor kinases (GRKs). This phosphorylated site serves as a docking platform for β-arrestin. The recruitment of β-arrestin physically uncouples the receptor from its G protein, halting Gαi signaling, and targets the receptor for clathrin-mediated endocytosis. Unlike the endogenous ligand S1P, which allows for receptor recycling, therapeutic modulators often lead to the ubiquitination and subsequent lysosomal or proteasomal degradation of the internalized receptor. This sustained downregulation of S1PR1 from the cell surface renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node.

Quantitative Assessment of S1PR1 Selectivity

The selectivity of a compound is determined by comparing its potency or binding affinity for the target receptor (S1PR1) against its activity at other related receptors (S1PR2-5). High selectivity is characterized by high potency at S1PR1 (i.e., a low EC₅₀ or Kᵢ value) and significantly lower potency at other subtypes (high EC₅₀ or Kᵢ values).

Potency (EC₅₀) of S1P Receptor Modulators

The half-maximal effective concentration (EC₅₀) measures the functional potency of an agonist in a cell-based assay, such as a GTPγS binding assay. A lower EC₅₀ value indicates higher potency. The following table summarizes the reported EC₅₀ values for several key S1PR modulators across the five S1P receptor subtypes.

| Compound | S1PR1 (EC₅₀, nM) | S1PR2 (EC₅₀, nM) | S1PR3 (EC₅₀, nM) | S1PR4 (EC₅₀, nM) | S1PR5 (EC₅₀, nM) | Selectivity Profile |

| Ponesimod | 5.7 | >10,000 | >10,000 | >10,000 | 11.4 | Highly selective for S1PR1 |

| Ozanimod | 0.23 | >10,000 | >10,000 | >10,000 | 6.2 | Selective for S1PR1 and S1PR5 |

| Siponimod | 0.46 | >10,000 | >1,111 | ~384 | 0.3 | Selective for S1PR1 and S1PR5 |

| Fingolimod-P | ~0.3-0.6 | >10,000 | ~3.0 | ~0.3-0.6 | ~0.3-0.6 | Non-selective (S1PR1, 3, 4, 5) |

Note: Data is compiled from multiple sources and assay conditions may vary. Values represent the potency of the active form of the drug (e.g., Fingolimod-Phosphate).

Binding Affinity (Kᵢ) of S1P Receptor Modulators

Binding affinity (Kᵢ) is a measure of how tightly a ligand binds to a receptor, determined through competitive radioligand binding assays. A lower Kᵢ value indicates a stronger binding affinity.

| Compound | S1PR1 (Kᵢ, nM) | S1PR5 (Kᵢ, nM) |

| Ozanimod | 0.13 | 20.3 |

| Siponimod | 0.98 | 0.37 |

| Ponesimod | 0.42 | 16.5 |

| Fingolimod-P | 0.18 | 0.16 |

Note: This data is derived from a competitive binding assay using [³H]-ozanimod and is limited to S1PR1 and S1PR5.

Key Experimental Protocols for Determining Selectivity

Assessing the selectivity of S1PR1 modulators requires robust and reproducible experimental methods. The two cornerstone assays are the radioligand binding assay to determine binding affinity (Kᵢ) and the GTPγS binding assay to measure functional G-protein activation (EC₅₀).

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for S1PR1.

Materials:

-

Membrane Preparations: Crude membranes from cells stably overexpressing human S1PR1 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity S1PR1 ligand labeled with a radioisotope, such as [³²P]S1P or [³H]-ozanimod.

-

Test Compounds: Unlabeled S1PR1 modulators of interest, dissolved in DMSO and serially diluted.

-

Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), presoaked in assay buffer.

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a working concentration (e.g., 1-2 µg protein per well).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of serially diluted test compound.

-

50 µL of the membrane preparation.

-

Pre-incubate for 30 minutes at room temperature with gentle agitation.

-

-

Binding Reaction: Add 50 µL of the radioligand solution (at a fixed concentration near its Kₔ, e.g., 0.1-0.2 nM [³²P]S1P) to each well to initiate the binding reaction. The final volume should be ~150-250 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash each filter rapidly with 4-5 volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Plot the measured radioactivity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of a G protein by an agonist. In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation on activated Gα subunits, which can be quantified.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for activating S1PR1-coupled Gαi proteins.

Materials:

-

Membrane Preparations: Crude membranes from cells stably overexpressing human S1PR1.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compounds: Unlabeled S1PR1 modulators of interest, serially diluted.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G proteins are in their inactive, GDP-bound state at baseline.

-

Filtration Plate & Scintillation Counter: As described above.

Protocol:

-

Preparation: Thaw membrane aliquots on ice. Resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add membranes, GDP (e.g., 10 µM final concentration), and varying concentrations of the test compound.

-

Reaction Initiation: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination, Filtration, and Washing: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: Dry the plate and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

To determine selectivity, this protocol is repeated for each of the other S1P receptor subtypes (S1PR2-5).

-

Conclusion

The development of S1PR1-selective modulators represents a significant advancement in the treatment of autoimmune diseases, offering the potential for high efficacy with an improved safety profile compared to non-selective agents. Selectivity is achieved by designing molecules that exhibit high potency and affinity for S1PR1 while having minimal activity at other S1P receptor subtypes, particularly S1PR3. The quantitative assessment of this selectivity relies on a suite of well-established in vitro pharmacological assays, including radioligand binding and GTPγS binding assays. A thorough understanding of these principles and methodologies is essential for professionals engaged in the discovery and development of next-generation immunomodulatory therapeutics.

References

An In-depth Technical Guide to S1PR1 Modulator Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of modulators targeting the Sphingosine-1-Phosphate Receptor 1 (S1PR1). It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting this important G-protein coupled receptor (GPCR). This document details experimental protocols for key assays, presents quantitative binding data for representative S1PR1 modulators, and visualizes critical signaling pathways and experimental workflows.

Quantitative Data on S1PR1 Modulator Binding

The binding of a ligand to S1PR1 is characterized by its affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the modulator's mechanism of action, predicting its in vivo efficacy, and guiding lead optimization in drug discovery programs. As "S1PR1-MO-1" is a placeholder, this guide presents data for well-characterized S1PR1 modulators to serve as representative examples.

Binding Affinity Data

Binding affinity is commonly expressed by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values indicate higher affinity.

| Modulator | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |

| Ponesimod | Compensated Interferometric Reader (CIR) | Kd | 2.09 ± 0.27 | S1P1-C6 nanovesicles | [1] |

| Siponimod | Compensated Interferometric Reader (CIR) | Kd | 0.80 ± 0.97 | S1P1-C6 nanovesicles | [1] |

| Ponesimod | Radioligand Binding Assay | IC50 | 6 | Recombinant S1PR1 | |

| Ponesimod | GTPγS Binding Assay | EC50 | 5.7 | Recombinant S1PR1 | |

| Fingolimod-P | Radioligand Binding Assay | Ki | ~ sub-nanomolar | Recombinant S1PR1 | [2] |

| Ozanimod | Radioligand Binding Assay | Ki | ~ sub-nanomolar | Recombinant S1PR1 | |

| Siponimod | GTPγS Binding Assay | EC50 | 0.4 | Recombinant S1PR1 |

Binding Kinetics Data

| Modulator | Parameter | Value | Method | Reference |

| Representative S1PR1 Modulators | k_a (M⁻¹s⁻¹) | Data not publicly available | SPR | |

| Representative S1PR1 Modulators | k_d (s⁻¹) | Data not publicly available | SPR | |

| Representative S1PR1 Modulators | Residence Time (1/k_d) (min) | Data not publicly available | SPR |

Detailed Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust and well-controlled experimental methods. This section provides detailed protocols for three key assays used in the characterization of S1PR1 modulators.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing human S1PR1 (e.g., from recombinant CHO or HEK293 cells).

-

Radioligand: A high-affinity S1PR1 ligand labeled with a radioisotope (e.g., [³²P]S1P or [³H]ozanimod).[3][4]

-

Test Compound: The unlabeled S1PR1 modulator of interest.

-

Assay Buffer: e.g., 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Plate: 96-well glass fiber (GF/B or GF/C) filtration plate.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen S1PR1 membrane preparation on ice and resuspend in assay buffer to a final concentration of 1-2 µg of protein per well.

-

Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The concentration range should typically span at least five orders of magnitude around the expected Ki.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known S1PR1 ligand (for non-specific binding).

-

50 µL of the diluted test compound.

-

50 µL of the radioligand solution (at a concentration close to its Kd).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters multiple times (e.g., 4-5 times) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (k_a and k_d) and affinity (Kd).

Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: A sensor chip suitable for capturing membrane proteins (e.g., CM5 chip for amine coupling of a capture antibody, or a sensor chip with a lipid-capturing surface).

-

S1PR1 Preparation: Purified and solubilized S1PR1 protein.

-

Test Compound: The S1PR1 modulator of interest.

-

Running Buffer: A buffer compatible with both the receptor and the ligand (e.g., HBS-EP).

-

Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without damaging it (e.g., a low pH buffer or a high salt concentration).

Procedure:

-

Ligand Immobilization:

-

Immobilize a capture molecule (e.g., an anti-tag antibody specific for a tag on the S1PR1 protein) onto the sensor chip surface using standard amine coupling chemistry.

-

Alternatively, reconstitute the purified S1PR1 into liposomes and capture them on a lipid-specific sensor chip.

-

-

Receptor Capture: Inject the solubilized S1PR1 preparation over the sensor surface to allow its capture by the immobilized ligand.

-

Analyte Injection (Association Phase): Inject a series of concentrations of the test compound in running buffer over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized receptor will cause a change in the refractive index, which is measured in real-time as a response in Resonance Units (RU).

-

Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the sensor surface. The dissociation of the test compound from the receptor will cause a decrease in the RU signal.

-

Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis:

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This fitting provides the association rate constant (k_a) and the dissociation rate constant (k_d).

-

The equilibrium dissociation constant (Kd) is then calculated as k_d / k_a.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1PR1 receptor upon agonist binding. It determines the potency (EC50) and efficacy of an agonist.

Materials:

-

Membrane Preparation: Cell membranes expressing human S1PR1 and the relevant G-protein (typically Gαi).

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

Test Compound: The S1PR1 agonist of interest.

-

Assay Buffer: Typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the assay.

-

Filtration Plate or SPA beads.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine:

-

The S1PR1 membrane preparation.

-

A serial dilution of the test compound.

-

GDP.

-

-

Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the G-protein activation. Agonist binding to S1PR1 will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for [³⁵S]GTPγS binding.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through a filter plate, followed by washing to remove unbound [³⁵S]GTPγS. The amount of radioactivity retained on the filter is then measured.

-

Scintillation Proximity Assay (SPA) Method: Add SPA beads that capture the membranes. The [³⁵S]GTPγS bound to the G-proteins in close proximity to the beads will generate a light signal that can be detected by a scintillation counter. This method does not require a filtration step.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (as counts per minute or a similar unit) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the S1PR1 signaling pathway and a typical experimental workflow for modulator characterization.

S1PR1 Signaling Pathway

S1PR1 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or by synthetic modulators, initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including the PI3K-Akt and Ras-MAPK pathways. Additionally, S1PR1 can signal through a G-protein-independent pathway involving β-arrestin, which can also lead to ERK activation and receptor internalization.

S1PR1 Signaling Cascade

Experimental Workflow for S1PR1 Modulator Characterization

The characterization of a novel S1PR1 modulator typically follows a structured workflow, starting from initial binding assays to more complex functional and cellular assays. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

GPCR Ligand Characterization Workflow

References

- 1. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to S1PR1 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in the regulation of the immune and vascular systems.[1][2] As a member of the S1P receptor subfamily, which comprises five distinct receptors (S1PR1-5), S1PR1 is activated by its endogenous ligand, sphingosine-1-phosphate (S1P), a bioactive lipid metabolite.[3] Its expression is prominent on lymphocytes and endothelial cells, where it governs critical functions such as lymphocyte trafficking, endothelial barrier integrity, and angiogenesis.[1][4] The profound impact of S1PR1 signaling on these processes has made it a prime therapeutic target for autoimmune diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the core downstream signaling pathways of S1PR1, presents quantitative data for key molecular interactions, details relevant experimental protocols, and offers visual representations of these complex signaling networks.

Core Signaling Pathways

S1PR1 primarily couples to the inhibitory Gαi subunit of heterotrimeric G proteins to initiate its downstream signaling cascades. However, signaling through β-arrestin also plays a crucial role in mediating and regulating S1PR1's effects. These pathways culminate in the activation of several key downstream effectors, including the PI3K-Akt, Ras-ERK, and Rac1 signaling pathways, which orchestrate a diverse range of cellular responses.

G Protein-Mediated Signaling

Upon binding of S1P, S1PR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its activation and dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins.

The primary Gαi-mediated pathway involves the activation of Phosphoinositide 3-kinase (PI3K) . The Gβγ subunit can directly recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt is a central node in cellular signaling, promoting cell survival, proliferation, and, in the context of endothelial cells, enhancing barrier function.

Another significant downstream effector of S1PR1-Gαi signaling is the small GTPase Rac1 . The activation of Rac1 is often mediated by guanine nucleotide exchange factors (GEFs), such as Tiam1 and DOCK4, which can be recruited and activated downstream of G protein activation. Activated, GTP-bound Rac1 plays a critical role in regulating the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffling, which are essential for cell migration. In endothelial cells, Rac1 activation is crucial for the stabilization of cell-cell junctions and the maintenance of endothelial barrier integrity.

The Ras-ERK (Extracellular signal-regulated kinase) pathway can also be activated downstream of S1PR1, primarily through Gαi. This can occur through various mechanisms, including the transactivation of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or through Gβγ-mediated activation of Src family kinases, which can then activate the Ras-Raf-MEK-ERK cascade. Activated ERK can translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.

dot```dot digraph "S1PR1_G_Protein_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [arrowsize=0.7, penwidth=1.5];

// Colors receptor_color="#EA4335"; ligand_color="#FBBC05"; gprotein_color="#4285F4"; effector_color="#34A853"; downstream_color="#5F6368"; text_color="#202124"; light_text_color="#FFFFFF"; background_color="#F1F3F4";

// Nodes S1P [label="S1P", fillcolor=ligand_color, fontcolor=text_color]; S1PR1 [label="S1PR1", fillcolor=receptor_color, fontcolor=light_text_color]; Gi_complex [label="Gαiβγ", shape=ellipse, fillcolor=gprotein_color, fontcolor=light_text_color]; G_alpha_i [label="Gαi-GTP", shape=ellipse, fillcolor=gprotein_color, fontcolor=light_text_color]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor=gprotein_color, fontcolor=light_text_color];

PI3K [label="PI3K", fillcolor=effector_color, fontcolor=light_text_color]; PIP3 [label="PIP3", shape=ellipse, fillcolor=downstream_color, fontcolor=light_text_color]; Akt [label="Akt", fillcolor=effector_color, fontcolor=light_text_color]; Cell_Survival [label="Cell Survival &\nEndothelial Barrier", shape=note, fillcolor=background_color, fontcolor=text_color];

Rac_GEF [label="Rac-GEF\n(Tiam1/DOCK4)", fillcolor=effector_color, fontcolor=light_text_color]; Rac1 [label="Rac1-GTP", fillcolor=effector_color, fontcolor=light_text_color]; Cytoskeleton [label="Actin Cytoskeleton\nRearrangement &\nCell Migration", shape=note, fillcolor=background_color, fontcolor=text_color];

Ras [label="Ras", fillcolor=effector_color, fontcolor=light_text_color]; ERK [label="ERK", fillcolor=effector_color, fontcolor=light_text_color]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor=background_color, fontcolor=text_color];

AC [label="Adenylyl Cyclase", fillcolor=effector_color, fontcolor=light_text_color]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor=downstream_color, fontcolor=light_text_color];

// Edges S1P -> S1PR1 [label=" Binds"]; S1PR1 -> Gi_complex [label=" Activates"]; Gi_complex -> G_alpha_i; Gi_complex -> G_beta_gamma;

G_beta_gamma -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Produces"]; PIP3 -> Akt [label=" Activates"]; Akt -> Cell_Survival;

G_beta_gamma -> Rac_GEF [label=" Activates"]; Rac_GEF -> Rac1 [label=" Activates"]; Rac1 -> Cytoskeleton;

G_alpha_i -> Ras [label=" Activates"]; Ras -> ERK [label=" Activates"]; ERK -> Proliferation;

G_alpha_i -> AC [label=" Inhibits", style=dashed, arrowhead=tee]; AC -> cAMP; }

Figure 2: S1PR1 β-Arrestin-Mediated Signaling.

Quantitative Data on S1PR1 Signaling

The following tables summarize key quantitative data related to S1PR1 ligand binding and downstream effector activation.

Table 1: Ligand Binding Affinities (Kd) and Potencies (EC50/IC50) for S1PR1

| Ligand | Parameter | Value | Cell Type/System | Reference |

| S1P | Kd | Nanomolar range | Endothelial cells | |

| S1P | EC50 (eNOS activation) | ~10 nM | Bovine aortic endothelial cells | |

| FTY720-P | EC50 (S1P1) | 0.39 nM | CHO cells | |

| SEW2871 | EC50 (S1P1) | 13.8 nM | CHO cells | |

| SEW2871 | EC50 (S1P1) | ~13 nM | N/A | |

| W146 (antagonist) | EC50 (S1P1) | 398 nM | N/A | |

| Ex26 (antagonist) | IC50 (S1P1) | 0.93 nM | N/A | |

| BAF312 (Siponimod) | EC50 (S1P1) | 0.39 nM | N/A | |

| Etrasimod (APD334) | EC50 (S1P1) | 1.88 nM | CHO cells | |

| VPC23019 (antagonist) | Ki (hS1P1) | 24 nM | CHO cells | |

| Novel Agonist | EC50 (S1P1) | <0.2 nM | N/A |

Table 2: Quantitative Analysis of Downstream Effector Activation

| Stimulus | Effector | Fold Change/Observation | Cell Type | Reference |

| S1P (10 nM - 5 µM) | p-ERK | Time- and dose-dependent increase | Adult mouse cardiomyocytes | |

| S1P (up to 500 nM) | Rac1 activation | Increased | T-ALL cells | |

| S1P (1000 nM) | Rac1 activation | Decreased | T-ALL cells | |

| S1P (1 µM) | ROS production | Maximum effect at 1 µM | C2C12 myoblasts | |

| S1P | Erk-1/-2 activation | Dose-dependent | Rat-2 cells | |

| S1P (5 nM) | Rac1 activation | Peak at 1 min | PC12-S1PR1 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate S1PR1 downstream signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to S1PR1.

Materials:

-

Cell membranes expressing S1PR1 (commercial or prepared from transfected cells)

-

[³²P]S1P or other suitable radioligand

-

Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA

-

Test compounds (unlabeled ligands)

-

96-well glass fiber filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Dilute S1PR1-expressing membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of diluted membranes and 50 µL of the test compound dilution.

-

Pre-incubate for 30 minutes at room temperature.

-

Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

-

Wash the filters five times with 200 µL of ice-cold assay buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled S1P.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

dot

Figure 3: Workflow for a Radioligand Binding Assay.

Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)

This technique is used to detect the activation state of downstream signaling proteins.

Materials:

-

Cell lysates from stimulated and unstimulated cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with S1P or other agonists for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Transendothelial Electrical Resistance (TEER) Assay

This assay measures the integrity of endothelial cell monolayers, which is an indicator of barrier function.

Materials:

-

Transwell inserts with a porous membrane

-

Endothelial cells

-

Cell culture medium

-

TEER measurement system (e.g., EVOM voltohmmeter with "chopstick" electrodes)

-

Sterile PBS or buffer

Procedure:

-

Seed endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed.

-

Before measurement, ensure the plate and electrodes are equilibrated to the measurement temperature (typically 37°C).

-

Sterilize the electrode probe with ethanol and wash with sterile media or buffer.

-

Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank insert (without cells) containing only medium to subtract the background resistance.

-

Calculate the TEER value by multiplying the net resistance (measured resistance - blank resistance) by the surface area of the membrane (in cm²). The final units are Ω·cm².

Boyden Chamber Cell Migration Assay

This assay is used to quantify the chemotactic response of cells to S1P.

Materials:

-

Boyden chamber apparatus (or Transwell inserts with appropriate pore size)

-

Cells of interest (e.g., lymphocytes)

-

Serum-free medium

-

Chemoattractant (e.g., S1P)

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Place the Transwell inserts into the wells of a multi-well plate.

-

Add medium containing the chemoattractant (S1P) to the lower chamber.

-

Resuspend the cells in serum-free medium and add them to the upper chamber (the insert).

-

Incubate the plate for a sufficient time to allow for cell migration (typically a few hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

The number of migrated cells is a measure of the chemotactic response.

Conclusion

The S1PR1 receptor is a critical regulator of cellular function, with its downstream signaling pathways intricately controlling processes essential for immune surveillance and vascular homeostasis. The G protein- and β-arrestin-mediated cascades, culminating in the activation of key effectors like Akt, ERK, and Rac1, provide multiple avenues for therapeutic intervention. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is paramount for researchers and drug development professionals seeking to modulate S1PR1 activity for the treatment of a range of diseases. This guide provides a foundational resource for these endeavors, offering a detailed overview of the core signaling mechanisms and the tools to investigate them. As research continues to unravel the complexities of S1PR1 signaling, new opportunities for targeted and effective therapies will undoubtedly emerge.

References

- 1. medicine.umich.edu [medicine.umich.edu]

- 2. S1PR1 Tyr143 phosphorylation downregulates endothelial cell surface S1PR1 expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of S1PR1-MO-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and biochemical characterization of S1PR1-MO-1, a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This document details the binding affinity, functional activity, and selectivity profile of this compound, along with the experimental protocols utilized for its characterization.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1, in particular, plays a pivotal role in the regulation of the immune system, primarily by controlling the egress of lymphocytes from lymphoid organs.[1] Consequently, modulation of S1PR1 has emerged as a promising therapeutic strategy for autoimmune diseases.[1]

This compound (also known as (Z,Z)-10a and CAY10739) is a novel, selective S1PR1 modulator.[2][3] This guide summarizes its in vitro characteristics to support further research and drug development efforts.

Pharmacological Characterization

The in vitro pharmacological properties of this compound have been determined through a series of binding and functional assays.

Binding Affinity and Selectivity

While a direct radioligand displacement assay determining the binding affinity (Ki) is not available in the primary literature, the potency of this compound has been functionally characterized, indicating a high affinity for S1PR1. The compound's selectivity has been established by assessing its activity at other S1P receptor subtypes.

Table 1: Potency and Selectivity of this compound

| Receptor | Assay Type | Parameter | Value | Selectivity vs. S1PR1 |

| S1PR1 | β-arrestin Recruitment | IC50 | 25.12 nM | - |

| S1PR2 | β-arrestin Recruitment | IC50 | >1,000 nM | >40-fold |

| S1PR3 | β-arrestin Recruitment | IC50 | >10,000 nM | >400-fold |

| S1PR4 | β-arrestin Recruitment | IC50 | >10,000 nM | >400-fold |

Data sourced from Cayman Chemical product information sheet for CAY10739.

Signaling Pathway Analysis

S1PR1 primarily couples to the Gi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the dissociated G protein can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and Rac GTPase, which are crucial for cell survival and migration.

S1PR1 activation also triggers the recruitment of β-arrestin, which not only desensitizes the receptor but also initiates a separate wave of signaling and promotes receptor internalization. This compound has been characterized as an agonist that effectively promotes β-arrestin recruitment.

Caption: S1PR1 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound, based on the procedures described in Bell et al., 2019 and standard pharmacological assays.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to induce the interaction between S1PR1 and β-arrestin.

Caption: Workflow for the β-Arrestin Recruitment Assay.

Methodology:

-

Cell Line: A CHO-K1 cell line stably co-expressing human S1PR1 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® by DiscoveRx) is used.

-

Cell Culture and Seeding: Cells are cultured in appropriate media and seeded into 384-well white, solid-bottom assay plates.

-

Compound Preparation: this compound is serially diluted in assay buffer to generate a range of concentrations.

-

Incubation: The diluted compound is added to the cells, and the plates are incubated for 90 minutes at 37°C.

-

Detection: Detection reagents, containing the substrate for the complemented enzyme, are added to the wells.

-

Readout: After a further incubation period at room temperature, the luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

Data Analysis: The data is normalized to a positive control (e.g., a known S1PR1 agonist) and a vehicle control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay (General Protocol)

While specific data for this compound from this assay is not available in the primary reference, a general protocol for determining the binding affinity of a test compound for S1PR1 is provided below for reference.

Caption: General Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line overexpressing human S1PR1.

-

Assay Components: The assay is performed in a buffer containing the cell membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [3H]-S1P), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed to remove any unbound radioligand.

-

Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Summary and Conclusion

This compound is a potent and selective agonist of the S1PR1 receptor. Its in vitro profile demonstrates high affinity for S1PR1 and significant selectivity over other S1P receptor subtypes. The compound effectively engages the S1PR1 signaling pathway, as evidenced by its ability to induce β-arrestin recruitment. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel S1PR1 modulators. These findings support the potential of this compound as a valuable tool for studying S1PR1 biology and as a lead compound for the development of new therapeutics for autoimmune and inflammatory diseases.

References

The Impact of S1PR1-MO-1 on Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which selective sphingosine-1-phosphate receptor 1 (S1P1) modulators, exemplified by compounds such as Ponesimod, influence lymphocyte trafficking. By functionally antagonizing the S1P1 receptor, these molecules induce the sequestration of lymphocytes within secondary lymphoid organs, leading to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts. This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and key experimental methodologies used to evaluate this class of immunomodulators.

Core Mechanism of Action

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that governs the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the thymus, into the lymphatic and blood circulation.[1][2] A steep S1P gradient, with low concentrations within the SLOs and high concentrations in the blood and lymph, acts as a chemoattractant for lymphocytes expressing the S1P1 receptor.[3][4][5] S1PR1-MO-1 compounds, acting as functional antagonists, bind to the S1P1 receptor on lymphocytes. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient. Consequently, lymphocytes are retained within the SLOs, resulting in peripheral lymphopenia. This targeted sequestration of lymphocytes, particularly naïve and central memory T cells, forms the basis of the therapeutic effect of S1P1 modulators in various autoimmune diseases.

Quantitative Effects on Lymphocyte Counts

The administration of this compound results in a rapid, dose-dependent reduction in circulating lymphocytes. The following tables summarize the quantitative data from clinical studies with Ponesimod, a selective S1P1 receptor modulator.

Table 1: Dose-Dependent Reduction in Total Lymphocyte Count with Ponesimod (Single Dose)

| Ponesimod Dose | Mean Maximum Decrease from Baseline (%) | Time to Nadir (hours) |

| 8 mg | Transient Depletion | 6.0 |

| 20 mg | Not Specified | 6.0 - 12.0 |

| 40 mg | 81% | Not Specified |

| 50 mg | Not Specified | 6.0 - 12.0 |

| 75 mg | Not Specified | 6.0 - 12.0 |

Data compiled from a first-in-human study with single-dose administration of ponesimod. The effect of lower doses was transient, while higher doses suppressed the natural circadian rhythm of lymphocyte counts.

Table 2: Reduction in Total Lymphocyte Count with Ponesimod (Multiple Doses)

| Ponesimod Dose | Mean Maximum Decrease from Baseline (%) |

| 5 mg | 47% |

| 10 mg | 59% |

| 20 mg | 74% |

| 40 mg | 81% |

Data from a study with multiple-dose administration of ponesimod, showing a sustained, dose-dependent decrease in total lymphocyte count at steady-state plasma concentrations. Lymphocyte counts returned to the normal range within one week of discontinuing the treatment.

Table 3: Differential Effects of Ponesimod on T-Lymphocyte Subsets

| Lymphocyte Subset | Sensitivity to Ponesimod | Maximum Decrease from Baseline (%) |

| Naïve T cells | More Sensitive | 67% - 89% (at high doses) |

| Memory T cells | Less Sensitive | 67% - 89% (at high doses) |

| CD4+ T cells | More Sensitive | Not specified |

| CD8+ T cells | Less Sensitive | Not specified |

| CD4+CD25+ T regulatory cells | Less Sensitive | Not specified |

Ponesimod demonstrates differential effects on T cell subpopulations, with naïve T cells and CD4+ T cells being more sensitive to its effects than their memory and CD8+ counterparts, respectively.

Table 4: Absolute Changes in T-Lymphocyte Subsets Following Multiple-Dose Ponesimod

| Lymphocyte Subset | Change from Baseline (x10⁶ cells/L) |

| Naïve CD4+ T cells (CD45RA+CCR7+) | -113 ± 98 |

| CD4+ T-central memory cells (CD45RA-CCR7+) | -437 ± 164 |

| CD4+ T-effector memory cells (CD45RA-CCR7-) | -131 ± 57 |

| Gut-homing T cells (CLA-integrin β7+) | -228 ± 90 |

This table details the significant reduction in various CD4+ T cell subsets following a multiple-dose regimen of ponesimod (10 mg, 20 mg, and 40 mg consecutively for 3 days each). In contrast, CD8+ T-effector memory and Natural Killer (NK) cells were not significantly reduced.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Key Experimental Protocols

A detailed understanding of the effects of this compound on lymphocyte trafficking relies on a combination of in vivo and in vitro experimental techniques. Below are outlines of key methodologies.

In Vivo Lymphocyte Sequestration Assay

Objective: To quantify the dose-dependent reduction of peripheral blood lymphocytes following administration of an S1PR1 modulator.

Methodology:

-

Animal Model: Utilize appropriate animal models such as mice, rats, or non-human primates.

-

Compound Administration: Administer the this compound compound via a relevant route (e.g., oral gavage) across a range of doses. Include a vehicle control group.

-

Blood Collection: Collect peripheral blood samples at multiple time points post-administration (e.g., baseline, 2, 4, 6, 12, 24, 48 hours) to capture the kinetics of lymphocyte reduction and recovery.

-

Lymphocyte Subpopulation Analysis:

-

Perform a complete blood count (CBC) to determine total lymphocyte numbers.

-

Use multi-color flow cytometry to phenotype and quantify specific lymphocyte subsets. This typically involves staining with a panel of fluorescently labeled antibodies against cell surface markers such as CD3, CD4, CD8, CD19 (for B cells), CD45RA, and CCR7 (to distinguish naïve, central memory, and effector memory T cells).

-

-

Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group and time point. Determine the ED50 (the dose that produces 50% of the maximal effect) for lymphocyte reduction.

Immunohistochemical Analysis of Lymphocyte Sequestration

Objective: To visually confirm the retention of lymphocytes within secondary lymphoid organs.

Methodology:

-

Tissue Collection: At a predetermined time point after compound administration (typically at the nadir of peripheral lymphocyte counts), euthanize the animals and harvest secondary lymphoid organs (e.g., lymph nodes, spleen, Peyer's patches).

-

Tissue Processing: Fix the tissues in formalin and embed in paraffin or prepare frozen sections.

-

Immunostaining:

-

Perform immunohistochemistry (IHC) or immunofluorescence (IF) staining using antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220/CD19 for B cells).

-

Co-stain with markers for specific regions of the lymphoid tissue (e.g., B-cell follicles, T-cell zones) to assess the localization of the sequestered lymphocytes.

-

-

Microscopy and Image Analysis:

-

Visualize the stained tissue sections using light or fluorescence microscopy.

-

Quantify the density and distribution of lymphocytes within different compartments of the lymphoid organs to compare treated and control animals.

-

S1P1 Receptor Occupancy Assay

Objective: To measure the extent and duration of S1P1 receptor binding by the modulator in vivo.

Methodology:

-

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from treated and control animals at various time points.

-

Competitive Binding Assay:

-

Incubate the isolated PBMCs with a fluorescently labeled S1P1 ligand (e.g., a fluorescent analog of S1P or a labeled antibody that recognizes an epitope not blocked by the modulator).

-

The binding of the fluorescent ligand will be inversely proportional to the amount of this compound bound to the receptors.

-

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the labeled cells using flow cytometry.

-

Data Analysis: Calculate the percentage of receptor occupancy by the this compound at different time points and doses. This data can be correlated with the pharmacokinetics of the compound and the pharmacodynamic effect on lymphocyte counts.

This guide provides a foundational understanding of the critical role this compound plays in modulating lymphocyte trafficking. The provided data, diagrams, and experimental outlines serve as a valuable resource for researchers and professionals in the field of immunology and drug development.

References

- 1. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of S1PR1 Modulators Beyond S1PR1: An In-depth Technical Guide

Abstract: Sphingosine-1-phosphate receptor 1 (S1PR1) modulators are a class of therapeutic agents effective in the treatment of autoimmune diseases such as multiple sclerosis. Their primary mechanism of action involves the functional antagonism of S1PR1, leading to the sequestration of lymphocytes in lymphoid organs. However, the therapeutic window and side-effect profile of these molecules are significantly influenced by their interactions with cellular targets beyond S1PR1. This technical guide provides a comprehensive overview of the off-target pharmacology of well-characterized S1PR1 modulators, including fingolimod, ponesimod, and ozanimod. We present quantitative data on their binding affinities and functional activities at other S1P receptor subtypes and discuss other potential molecular targets. Detailed methodologies for key experimental assays used to profile these interactions are provided, along with visualizations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working to understand the complex pharmacology of S1PR1 modulators and to develop next-generation therapeutics with improved selectivity and safety.

Note on "S1PR1-MO-1": This guide was initially requested to focus on a specific molecule designated "this compound". An extensive search of public scientific databases and chemical supplier catalogs identified a research chemical with this designation, cataloged under CAS number 1149727-61-6 with the chemical name 3-[[1-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]amino]cyclobutanecarboxylic acid. However, there is no publicly available pharmacological data regarding the selectivity or off-target profile of this specific compound. Therefore, this whitepaper will focus on the broader class of S1PR1 modulators for which such data is available, providing a framework for the evaluation of novel compounds like this compound.

Off-Target Profiles of S1PR1 Modulators

The therapeutic and adverse effects of S1PR1 modulators are closely linked to their selectivity profile across the five S1P receptor subtypes (S1PR1-5). While newer generations of modulators have been engineered for greater selectivity for S1PR1, many, particularly first-generation compounds like fingolimod, exhibit activity at other subtypes.

S1P Receptor Subtype Selectivity

The binding affinities (Ki) and functional potencies (EC50) of prominent S1PR1 modulators at all five S1P receptor subtypes are summarized in Table 1. This data is critical for understanding the potential for off-target effects mediated by other S1P receptors. For instance, activity at S1PR3 has been linked to cardiovascular side effects like bradycardia[1].

| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |

| Fingolimod-P | S1PR1 | 0.33 | 0.2 | GTPγS |

| S1PR3 | 0.55 | 0.7 | GTPγS | |

| S1PR4 | 0.32 | 1.1 | GTPγS | |

| S1PR5 | 0.21 | 0.1 | GTPγS | |

| S1PR2 | >10000 | >10000 | GTPγS | |

| Ponesimod | S1PR1 | 1.0 | 0.6 | GTPγS |

| S1PR2 | >10000 | >10000 | GTPγS | |

| S1PR3 | 3100 | 1800 | GTPγS | |

| S1PR4 | 430 | 140 | GTPγS | |

| S1PR5 | 22 | 11 | GTPγS | |

| Ozanimod | S1PR1 | 0.19 | 0.38 | GTPγS |

| S1PR2 | >10000 | >10000 | GTPγS | |

| S1PR3 | >10000 | >10000 | GTPγS | |

| S1PR4 | >10000 | >10000 | GTPγS | |

| S1PR5 | 3.9 | 6.0 | GTPγS |

Data compiled from publicly available pharmacological studies. Actual values may vary depending on the specific assay conditions.

Other Potential Off-Targets

Beyond the S1P receptor family, some S1PR1 modulators have been reported to interact with other cellular proteins, particularly enzymes involved in sphingolipid metabolism. These interactions are generally observed at higher concentrations than those required for S1PR activity.

| Compound | Potential Off-Target | Effect | Reported IC50/Ki |

| Fingolimod | Sphingosine Kinase 1 (SphK1) | Inhibition | ~1-5 µM |

| Ceramide Synthase | Inhibition | ~2.5 µM | |

| c-Abl kinase | Inhibition | ~10 µM |

Experimental Protocols

Characterizing the selectivity and off-target profile of S1PR1 modulators requires a suite of in vitro pharmacological assays. The following sections detail the methodologies for key assays.

Radioligand Binding Assay (Displacement)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at S1P receptors.

Materials:

-

Cell membranes prepared from cell lines overexpressing the human S1P receptor subtype of interest.

-

Radioligand (e.g., [³H]-ozanimod, [³²P]S1P).

-

Test compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B glass fiber).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, combine the cell membranes (5-10 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd), and varying concentrations of the test compound.

-

For determination of non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at S1P receptors.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, assay buffer containing GDP, and the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by filtration and wash as described for the radioligand binding assay.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Objective: To quantify the potency and efficacy of a compound in inducing β-arrestin recruitment to S1P receptors.

Materials:

-

PathHunter® cell line co-expressing the S1P receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell plating reagent.

-

Test compound.

-

PathHunter® Detection Reagents.

-

Chemiluminescent plate reader.

Procedure:

-

Seed the PathHunter® cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the diluted compound to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® Detection Reagents, which include a substrate for the complemented β-galactosidase enzyme.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The signal is proportional to the amount of β-arrestin recruitment. Plot the signal against the log concentration of the compound to determine EC50 and Emax.

Signaling Pathways and Visualizations

Understanding the signaling pathways activated by S1PR1 modulators, both on- and off-target, is crucial for interpreting their cellular effects. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

S1PR1 Canonical Signaling Pathway

S1PR1 primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways, which promote cell survival and proliferation.

Caption: Canonical S1PR1 signaling pathway.

Off-Target Signaling via S1PR2 and S1PR3